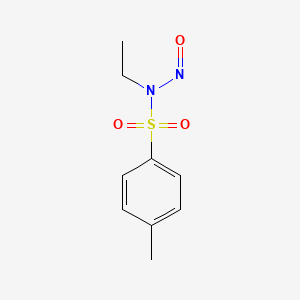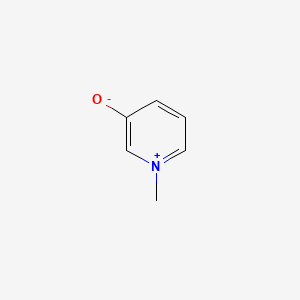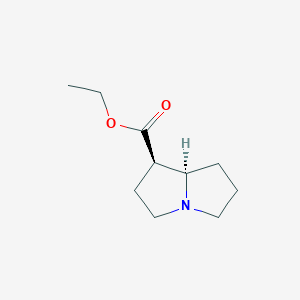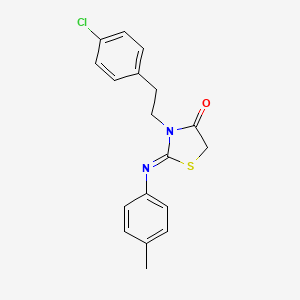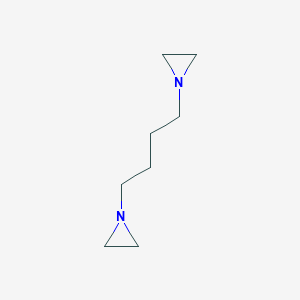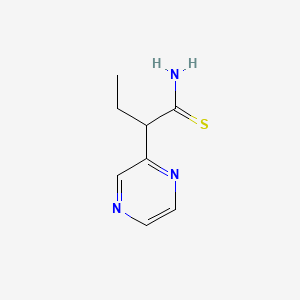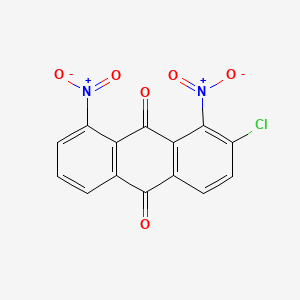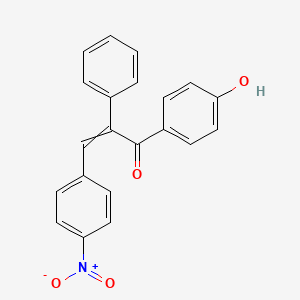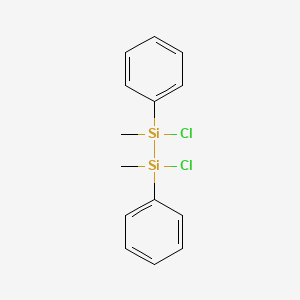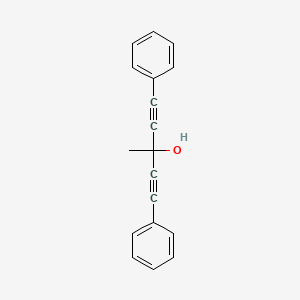
3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol is an organic compound characterized by its unique structure, which includes a methyl group, two phenyl groups, and a diyn-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol typically involves the reaction of 1,5-diphenylpenta-1,4-diyn-3-ol with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetone, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diyn-3-ol moiety to alkenes or alkanes.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 3-Methyl-1,5-diphenylpenta-1,4-dione.
Reduction: Formation of 3-Methyl-1,5-diphenylpentane.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential antioxidant properties and its role in drug development.
Industry: Utilized in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol involves its interaction with various molecular targets. The compound’s diyn-3-ol moiety can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its phenyl groups can interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: Similar structure but lacks the methyl group and diyn-3-ol moiety.
3-Methyl-1,5-diphenylpenta-2,4-dien-1-one: Similar structure but differs in the position of the double bonds.
Uniqueness
3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol is unique due to its combination of a diyn-3-ol moiety with a methyl group and two phenyl groups.
Properties
CAS No. |
24243-06-9 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
3-methyl-1,5-diphenylpenta-1,4-diyn-3-ol |
InChI |
InChI=1S/C18H14O/c1-18(19,14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h2-11,19H,1H3 |
InChI Key |
KDGKRPYPYCMMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
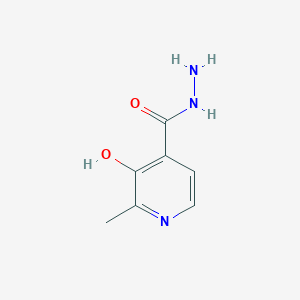
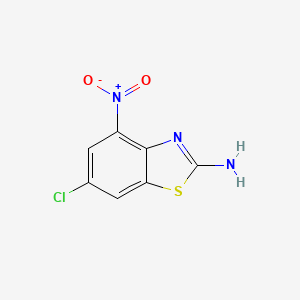
![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
